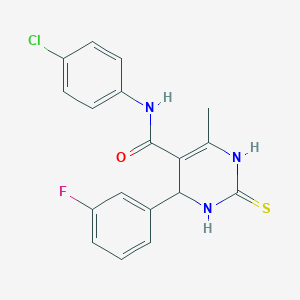![molecular formula C22H19BrN4O3 B4192236 N-{2-[5-(3-BROMOBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE](/img/structure/B4192236.png)
N-{2-[5-(3-BROMOBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE
Overview
Description
N-{2-[5-(3-BROMOBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzimidazole core, a bromobenzoyl group, and a furan ring
Preparation Methods
The synthesis of N-{2-[5-(3-BROMOBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the bromobenzoyl group: This step involves the acylation of the benzimidazole core with 3-bromobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the furan ring: The final step involves the coupling of the intermediate with 2-furoyl chloride under basic conditions to form the desired product.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.
Chemical Reactions Analysis
N-{2-[5-(3-BROMOBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The bromobenzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
N-{2-[5-(3-BROMOBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.
Biology: It can be used in studies to understand its interaction with biological macromolecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{2-[5-(3-BROMOBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The bromobenzoyl group may interact with enzymes or receptors, while the benzimidazole core can intercalate with DNA or RNA, affecting their function. The furan ring may also play a role in stabilizing these interactions.
Comparison with Similar Compounds
N-{2-[5-(3-BROMOBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE can be compared with similar compounds such as:
N-(2-{5-[(3-chlorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
N-(2-{5-[(3-bromobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-thiopheneamide: This compound has a thiophene ring instead of a furan ring, which may affect its electronic properties and interactions with biological targets.
Properties
IUPAC Name |
N-[2-[5-[(3-bromobenzoyl)amino]-1-methylbenzimidazol-2-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O3/c1-27-18-8-7-16(25-21(28)14-4-2-5-15(23)12-14)13-17(18)26-20(27)9-10-24-22(29)19-6-3-11-30-19/h2-8,11-13H,9-10H2,1H3,(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIIUSOKVSENLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N=C1CCNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(benzyloxy)carbonyl]-N-(2-phenoxyethyl)phenylalaninamide](/img/structure/B4192172.png)

![4-{[butyl(methyl)amino]sulfonyl}-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4192187.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]ethyl}-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4192192.png)
![3-Bromo-5-ethoxy-4-[(3-nitrophenyl)methoxy]benzonitrile](/img/structure/B4192195.png)
![N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4192197.png)
![N-(4-hydroxyphenyl)-4-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4192199.png)
![4-{5-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4192200.png)
![N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE](/img/structure/B4192209.png)
![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4192224.png)
![1-biphenyl-4-yl-2-[(1,1-dioxidotetrahydro-3-thienyl)thio]ethanone](/img/structure/B4192229.png)
![ethyl 4-{N-[(4-ethylphenyl)carbonyl]valyl}piperazine-1-carboxylate](/img/structure/B4192247.png)
![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-BROMOBENZAMIDE](/img/structure/B4192254.png)
![N-ethyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4192256.png)
